molecular formula C11H16ClN3O3S B8569036 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol

6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol

Cat. No.: B8569036
M. Wt: 305.78 g/mol
InChI Key: ZSUVYZKDZKEFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol is a complex organic compound that features a piperidine ring, a sulfonamide group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorophenol with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-aminopiperidine under controlled conditions to form the piperidinyl sulfonamide. Finally, the amino group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The piperidine ring and chlorophenol moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-methylphenol
  • 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-bromophenol
  • 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-fluorophenol

Uniqueness

What sets 6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.

Properties

Molecular Formula

C11H16ClN3O3S

Molecular Weight

305.78 g/mol

IUPAC Name

6-amino-2-(4-aminopiperidin-1-yl)sulfonyl-3-chlorophenol

InChI

InChI=1S/C11H16ClN3O3S/c12-8-1-2-9(14)10(16)11(8)19(17,18)15-5-3-7(13)4-6-15/h1-2,7,16H,3-6,13-14H2

InChI Key

ZSUVYZKDZKEFOE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=C(C=CC(=C2O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure for the hydrolysis of the benzooxazole to the desired aniline outlined in example 51, [1-(2-tert-butyl-6-chloro-benzooxazole-7-sulfonyl)-piperidin4-yl]-carbamic acid tert-butyl ester (4.18 g, 8.86 mmol), water (5.5 mL), and H2SO4 (5.5 mL) in 1,4-dioxane (55mL) were reacted to afford the title compound (2.03 g, 75%). LCMS m/z 306(M−H)+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[1-(2-tert-butyl-6-chloro-benzooxazole-7-sulfonyl)-piperidin4-yl]-carbamic acid tert-butyl ester
Quantity
4.18 g
Type
reactant
Reaction Step Two
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Three
Quantity
55 mL
Type
solvent
Reaction Step Four
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Quantity
5.5 mL
Type
solvent
Reaction Step Five
Yield
75%

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